9,9-Dimethyl-dec-7-yne

Description

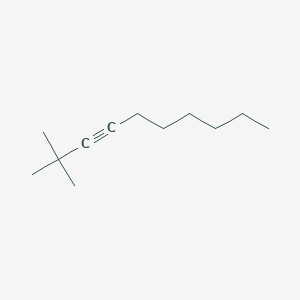

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22 |

|---|---|

Molecular Weight |

166.30 g/mol |

IUPAC Name |

2,2-dimethyldec-3-yne |

InChI |

InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h5-9H2,1-4H3 |

InChI Key |

GCWQKFYDBKPFAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 9,9 Dimethyl Dec 7 Yne

Retrosynthetic Analysis of 9,9-Dimethyl-dec-7-yne

A retrosynthetic analysis of this compound identifies logical bond disconnections to simplify the structure into readily available starting materials. The most common strategies focus on disconnecting the molecule at or adjacent to the alkyne core.

Disconnection 1 (C-C Coupling Approach): The most straightforward disconnection is at one of the sp-sp³ carbon-carbon single bonds. For this compound, this involves breaking the bond between C6 and C7. This approach leads to two key synthons: a nucleophilic acetylide derived from 3,3-dimethyl-1-butyne (B43207) and an electrophilic two-carbon fragment, such as an ethyl halide. This strategy is the basis for alkylation and cross-coupling reactions.

Disconnection 2 (Elimination Approach): An alternative strategy involves the formation of the triple bond itself from a more saturated precursor. Disconnecting the two pi bonds of the alkyne leads to a 9,9-dimethyldecane skeleton with leaving groups on carbons 7 and 8. A vicinal dihalide, specifically 7,8-dihalo-9,9-dimethyldecane, is a common precursor for this type of transformation, which proceeds via a double dehydrohalogenation reaction. fiveable.meyoutube.com

These retrosynthetic pathways form the foundation for the specific synthetic methods detailed below.

Carbon-Carbon Coupling Strategies for Internal Alkyne Formationnih.govjove.comchemistrysteps.com

The formation of internal alkynes through the coupling of smaller fragments is a powerful and versatile strategy in organic synthesis. nih.gov This often involves the reaction of a metal acetylide with an organohalide, catalyzed by a transition metal.

One of the most effective ways to synthesize substituted alkynes is through the SN2 reaction of acetylide anions. libretexts.org Deprotonation of a terminal alkyne creates a potent nucleophile that can be alkylated to form an internal alkyne. libretexts.org For the synthesis of this compound, this would involve the alkylation of the acetylide generated from 3,3-dimethyl-1-butyne with a suitable ethyl electrophile.

Table 1: C-C Coupling Approach via Acetylide Alkylation

| Reactant 1 | Reagent | Reactant 2 | Product |

| 3,3-Dimethyl-1-butyne | 1. Strong Base (e.g., NaNH₂) | 2. Ethyl Halide (e.g., C₂H₅Br) | This compound |

Palladium complexes are highly effective catalysts for forming carbon-carbon bonds. nih.govrsc.orgrsc.org The Sonogashira coupling, a cornerstone of alkyne synthesis, typically joins a terminal alkyne with an aryl or vinyl halide. ajol.info While the classic Sonogashira reaction is not directly applicable for coupling an alkyne with an alkyl halide, modifications and related palladium-catalyzed systems can achieve this transformation. These reactions often require a copper co-catalyst, although copper-free versions have been developed to avoid the undesirable side reaction of terminal alkyne homocoupling. ajol.info

The Negishi coupling offers another powerful palladium-catalyzed route. This reaction involves the coupling of an organozinc reagent with an organohalide. To synthesize this compound, one could envision two potential Negishi pathways:

Reaction of an ethyl-zinc reagent with a 1-halo-3,3-dimethyl-1-butyne derivative.

Reaction of an alkynylzinc reagent, formed from 3,3-dimethyl-1-butyne, with an ethyl halide.

These methods benefit from the high functional group tolerance and efficiency often associated with palladium catalysis. organic-chemistry.org

Table 2: Potential Palladium-Catalyzed Synthesis of this compound

| Reaction Name | Fragment 1 | Fragment 2 | Catalyst System |

| Sonogashira-type | 3,3-Dimethyl-1-butyne | Ethyl Halide | Pd(0) complex, ligand, optional Cu(I) co-catalyst |

| Negishi Coupling | Ethlynzinc Chloride | 1-Iodo-3,3-dimethyl-1-butyne | Pd(0) complex (e.g., Pd(PPh₃)₄) |

Copper-mediated reactions are fundamental in alkyne chemistry. acs.org The Castro-Stephens reaction, for instance, couples a copper(I) acetylide with an aryl or vinyl halide. A more relevant application for synthesizing an aliphatic internal alkyne like this compound is the direct coupling of a copper acetylide with an alkyl halide.

This process would involve:

Formation of the copper acetylide from 3,3-dimethyl-1-butyne using a copper(I) salt like copper(I) iodide (CuI).

Subsequent reaction of the copper acetylide with an ethyl halide, such as iodoethane (B44018) or bromoethane (B45996).

Copper catalysis is often advantageous due to the lower cost of the metal and its unique reactivity profile. rsc.orgnih.gov These reactions are typically performed in polar aprotic solvents like DMF or DMSO to facilitate the coupling.

In recent years, iron has emerged as an economical, non-toxic, and environmentally friendly alternative to precious metal catalysts like palladium. researchgate.netrsc.org Iron-catalyzed cross-coupling reactions have been developed for a variety of C-C bond formations. acs.orgnih.gov These reactions often proceed through radical mechanisms. For the synthesis of this compound, an iron-catalyzed cross-coupling could potentially unite an ethyl-based nucleophile (like an ethyl Grignard reagent) with an alkynyl halide, or an alkynyl nucleophile with an ethyl halide. While less conventional than palladium or copper methods for this specific transformation, iron catalysis represents a developing field with potential for more sustainable chemical synthesis. rsc.org

Elimination Reactions for Alkyne Synthesisyoutube.com

The synthesis of alkynes can be effectively achieved through double elimination reactions from suitably substituted alkane precursors. This method constructs the triple bond directly.

One of the most common methods for preparing alkynes is the double dehydrohalogenation of a vicinal dihalide (where two halogens are on adjacent carbons). chemistrysteps.comchemistrytalk.org This reaction involves two sequential E2 (elimination, bimolecular) steps. youtube.comjove.com

To synthesize this compound, the required starting material would be 7,8-dibromo-9,9-dimethyldecane or the chlorinated analogue. The reaction is carried out using a very strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being the classic and most effective reagent system. chemistrysteps.comyoutube.com Two equivalents of the base are required to remove the two equivalents of hydrogen halide (HX). jove.com If a terminal alkyne were being formed, a third equivalent would be needed to deprotonate the product, but for an internal alkyne like the target molecule, two equivalents are stoichiometrically sufficient, though an excess is often used to ensure the reaction goes to completion. chemistrysteps.com

The mechanism proceeds in two stages:

The first E2 elimination removes one molecule of HX to form a vinylic halide intermediate.

The second E2 elimination from the vinylic halide is more difficult and requires the very strong base to form the alkyne. youtube.com

Table 3: Synthesis via Double Dehydrohalogenation

| Starting Material | Reagents | Intermediate | Product |

| 7,8-Dibromo-9,9-dimethyldecane | Excess NaNH₂ in liquid NH₃, followed by H₂O workup | 7-Bromo-9,9-dimethyl-dec-7-ene | This compound |

This method provides a reliable pathway to internal alkynes from readily prepared dihalogenated alkanes. fiveable.me

Dehydration of Diols

The synthesis of alkynes through the dehydration of diols is a less common but viable pathway, often proceeding through a mechanism analogous to the pinacol (B44631) rearrangement. thieme-connect.comorganicchemistrytutor.com This method typically involves treating a vicinal diol (a compound with hydroxyl groups on adjacent carbons) with a strong acid catalyst and heat. pearson.comiitk.ac.in

The general mechanism involves the following steps:

Protonation : One of the hydroxyl groups is protonated by the acid catalyst, converting it into a good leaving group (water). pearson.com

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. The stability of this carbocation is crucial, and rearrangements can occur to form a more stable intermediate.

Rearrangement and Elimination : A subsequent rearrangement and elimination cascade, which can be complex, leads to the formation of the alkyne. One variation involves the rearrangement of a 1,2-diol to a ketone (the pinacol rearrangement), which can then be converted to an alkyne through further steps. thieme-connect.com Another pathway involves the direct dehydration and rearrangement of specialized diols to form the triple bond.

For a hypothetical synthesis of this compound, one would need to start with a precursor like 9,9-dimethyl-decane-7,8-diol. Treatment of this diol with a strong acid would be expected to initiate a complex series of steps, potentially involving a carbocation rearrangement to accommodate the bulky tert-butyl group, ultimately leading to the formation of the internal alkyne. However, controlling the regioselectivity to ensure the triple bond forms specifically at the C-7 position would be a significant challenge with this method.

Rearrangement and Functionalization Pathways for Building the this compound Scaffold

The most reliable and versatile method for constructing internal alkynes like this compound is through the alkylation of a terminal alkyne. brainkart.comjove.comyoutube.com This method builds the carbon scaffold in a highly controlled and predictable manner. The general two-step process involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), followed by a nucleophilic substitution reaction with an alkyl halide. jove.comucalgary.ca

A logical retrosynthetic analysis for this compound (Structure 3 ) points to two primary precursor fragments: an ethyl group and a 7,7-dimethyl-oct-1-yne fragment (2 ).

Proposed Synthetic Pathway:

Step 1: Synthesis of the Terminal Alkyne Precursor. The key intermediate required is 7,7-dimethyl-oct-1-yne (2 ). This precursor itself can be synthesized through various methods, such as by alkylating a smaller alkyne. For instance, coupling a neopentyl halide with the acetylide of but-1-yne could be explored, though this can be challenging due to the steric hindrance of the neopentyl group.

Step 2: Alkylation to Form the Final Product. Once the terminal alkyne 2 is obtained, it can be deprotonated using a strong base, most commonly sodium amide (NaNH₂) in liquid ammonia, to form the corresponding sodium acetylide. brainkart.comucalgary.ca This acetylide is a powerful nucleophile that can then react with a primary alkyl halide, such as bromoethane, in a classic Sₙ2 reaction. jove.comyoutube.com This step efficiently forms the new carbon-carbon bond, yielding the target internal alkyne, this compound (3 ).

This alkylation approach is highly effective because it works best with unhindered primary alkyl halides, minimizing the risk of competing elimination reactions that are common with secondary or tertiary halides. brainkart.comyoutube.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of this compound requires precise control over several aspects of selectivity to ensure a high yield of the desired product without isomeric impurities. mdpi.comrsc.org

Chemo-, Regio-, and Stereoselectivity Considerations:

| Selectivity Type | Challenge/Consideration | Preferred Method & Rationale |

| Regioselectivity | The primary challenge is to form the triple bond specifically between carbons 7 and 8. Alternative methods might lead to a mixture of regioisomers where the alkyne is at a different position. | Acetylide Alkylation: This method is inherently regioselective. The reaction occurs specifically at the site of the terminal alkyne's acidic proton, ensuring the new alkyl group is added precisely where desired. ucalgary.ca |

| Chemoselectivity | If precursors contain other reactive functional groups, side reactions could occur. | High Selectivity of Acetylide: The acetylide ion is a strong nucleophile but also a strong base. The reaction must be designed to favor nucleophilic substitution over elimination. Using a primary alkyl halide like bromoethane is crucial, as secondary or tertiary halides would predominantly lead to elimination (E2) products. brainkart.com |

| Stereoselectivity | The target molecule, this compound, is achiral and has no stereocenters or geometric isomers. The term "stereoisomers" in this context refers to the importance of using stereoselective methods on precursors if they were chiral, to avoid diastereomeric mixtures. | Not Applicable to Final Product: While the final product has no stereoisomers, the synthesis of precursors could involve stereoselective steps. For example, if a chiral alcohol were used as a starting material, its stereochemistry would need to be controlled throughout the synthetic sequence. Reviews on alkyne reductions highlight the importance of stereoselectivity in creating specific alkene isomers from alkynes. nih.govresearchgate.netacs.org |

Recent advances have also explored visible-light photoredox methods for creating internal alkynes adjacent to quaternary carbons, offering novel pathways under mild conditions. rsc.orgresearchgate.netrsc.org These methods provide alternative routes that can also exhibit high functional group tolerance.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing hazardous waste. paperpublications.org Key principles include maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents. jocpr.comnumberanalytics.commagtech.com.cn

Comparison of Traditional vs. Green Synthetic Approaches:

| Green Principle | Traditional Approach (e.g., Stoichiometric Base) | Greener Alternative | Benefit |

| Atom Economy | The use of a stoichiometric base like NaNH₂ generates an equivalent amount of ammonia and sodium bromide as byproducts. The overall atom economy may be moderate. jocpr.comnumberanalytics.com | Catalytic Methods: Development of catalytic C-H activation or coupling reactions would reduce stoichiometric waste. For example, catalytic coupling reactions often have higher atom economy than classical named reactions. jocpr.com | Higher efficiency, less waste generated per unit of product. |

| Hazardous Reagents | Sodium amide (NaNH₂) is highly reactive and requires anhydrous conditions and careful handling. Liquid ammonia is also hazardous. brainkart.com | Catalytic Systems: The use of recyclable, heterogeneous catalysts, such as certain metal nanoparticles or metal-organic frameworks, can replace harsh stoichiometric reagents. nih.gov Bismuth-based catalysts, for example, are considered "green" and can catalyze alkyne transformations. acs.org | Increased operator safety and reduced environmental harm from reagents. |

| Solvents & Conditions | Often requires organic solvents like liquid ammonia or THF. ucalgary.ca | Greener Solvents/Solvent-Free: Exploring reactions in greener solvents like glycerol (B35011) or even water where possible. mdpi.com Microwave-assisted synthesis can also reduce reaction times and energy consumption. mdpi.com | Reduced use of volatile organic compounds (VOCs) and lower energy consumption. |

| Process Efficiency | Multi-step synthesis with workup and purification at each stage can generate significant solvent and material waste. | One-Pot or Tandem Reactions: Designing a synthesis where multiple transformations occur in a single reaction vessel (one-pot) minimizes waste from purification steps and improves overall efficiency. researchgate.net | Reduced solvent use, energy, and labor, leading to a more sustainable process. |

The adoption of greener methodologies, such as using recyclable catalysts or designing more efficient one-pot syntheses, represents a significant step toward the sustainable production of complex organic molecules like this compound. nih.govjk-sci.comrsc.org

Advanced Reactivity and Transformation Pathways of 9,9 Dimethyl Dec 7 Yne

Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization involves the addition of an H-X molecule across the carbon-carbon triple bond, providing a direct route to various functionalized alkenes. These reactions are fundamental in synthetic organic chemistry for creating valuable vinyl intermediates.

Hydroboration is a powerful method for the functionalization of alkynes, typically proceeding via a syn-addition of a boron-hydride bond across the triple bond to form a vinylborane (B8500763) intermediate. For an unsymmetrical internal alkyne like 9,9-dimethyl-dec-7-yne, the regioselectivity of the boron addition is a key consideration. The bulky tert-butyl group sterically hinders the C-9 position, directing the boryl group (BR₂) to the less sterically encumbered C-7 position. The use of bulky hydroborating agents, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), enhances this regioselectivity. masterorganicchemistry.comresearchgate.net

The resulting vinylborane is a versatile intermediate that can undergo various subsequent transformations:

Oxidation: Treatment of the vinylborane with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond. This initially forms an enol, which rapidly tautomerizes to the more stable keto form. For this compound, this sequence results in the formation of 9,9-dimethyl-decan-7-one. masterorganicchemistry.com

Protonation: Reaction of the vinylborane with a proton source, such as a carboxylic acid (e.g., acetic acid), replaces the boron group with a hydrogen atom. This process yields a stereodefined alkene. The syn-hydroboration followed by protonation results in the formation of (Z)-9,9-dimethyl-dec-7-ene.

| Reagent Sequence | Intermediate | Final Product | Transformation |

| 1. 9-BBN2. H₂O₂, NaOH | (E)-Vinylborane | 9,9-Dimethyl-decan-7-one | Oxidation |

| 1. (Sia)₂BH2. CH₃COOH | (E)-Vinylborane | (Z)-9,9-Dimethyl-dec-7-ene | Protonation |

Hydrosilylation and hydrostannylation involve the addition of a silicon-hydride (Si-H) or tin-hydride (Sn-H) bond across the alkyne. These reactions are typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or iron. nih.gov The addition is generally a syn-process, leading to the formation of vinylsilanes and vinylstannanes, which are highly valuable intermediates for cross-coupling reactions (e.g., Suzuki, Stille). thieme-connect.de

For unsymmetrical internal alkynes, achieving high regioselectivity can be challenging and often depends on the specific catalyst and silane/stannane used. thieme-connect.deresearchgate.net The reaction of this compound can lead to a mixture of four possible products, arising from two regioisomers, each as an (E) or (Z) stereoisomer. However, syn-addition is heavily favored, simplifying the mixture to two main regioisomers. The steric bulk of the tert-butyl group would be expected to influence the regioselectivity, but the outcome can be sensitive to the electronic effects of the catalyst system.

| Reaction | Catalyst (Example) | Reagents | Potential Major Products (as a mixture) |

| Hydrosilylation | Karstedt's catalyst (Pt) | HSiEt₃ | (E/Z)-7-triethylsilyl-9,9-dimethyl-dec-7-ene and (E/Z)-8-triethylsilyl-9,9-dimethyl-dec-7-ene |

| Hydrostannylation | AIBN (radical initiator) | HSnBu₃ | (E/Z)-7-tributylstannyl-9,9-dimethyl-dec-7-ene and (E/Z)-8-tributylstannyl-9,9-dimethyl-dec-7-ene |

Hydrohalogenation refers to the addition of hydrogen halides (HCl, HBr, HI) across the triple bond. This classic transformation can proceed through different mechanisms, leading to vinyl halides. louisville.edu For internal alkynes, the reaction can produce a mixture of up to four isomeric products (E/Z regioisomers). The addition can occur via syn or anti pathways, and the regiochemical outcome is influenced by steric and electronic factors. A new metal-free hydrohalogenation method that proceeds through a pseudo-intramolecular process has been shown to favor syn-addition. researchgate.net In the case of this compound, the addition of a proton would likely generate a vinyl cation, which would be more stable at C-8 due to the stabilizing effect of the adjacent ethyl group, followed by halide attack.

Hydroamination is the addition of an N-H bond of an amine across the alkyne. This reaction is atom-economical but often requires metal catalysts (e.g., copper, gold, alkali metals) to overcome a significant activation barrier. mdpi.comethernet.edu.et The reaction with a primary amine (R-NH₂) would yield an enamine, which typically tautomerizes to the corresponding imine. The regioselectivity on an unsymmetrical alkyne like this compound is a significant challenge, often resulting in a mixture of isomeric products.

Cycloaddition Reactions and Pericyclic Processes

The electron-rich pi system of the alkyne moiety in this compound allows it to participate in various cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic ring systems.

The [2+2+2] cycloaddition is a transition metal-catalyzed reaction that formally combines three alkyne units to form a substituted benzene (B151609) ring. researchgate.net This reaction is a highly efficient method for constructing arenes from simple precursors. Catalysts based on nickel, cobalt, and rhodium are commonly employed. nih.gov

This compound can participate in these reactions in several ways:

Homotrimerization: Three molecules of this compound could theoretically cyclize to form a symmetrically substituted hexasubstituted benzene. This is often slow and inefficient for sterically hindered alkynes.

Cocyclotrimerization: A more common application involves the reaction of this compound with two equivalents of a simpler alkyne (e.g., acetylene (B1199291) or propyne) or with a diyne to build complex aromatic structures in a controlled manner. The regiochemistry of the substituents on the final aromatic ring is a key challenge and depends on the catalyst and the electronic and steric properties of the reacting partners.

1,3-Dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole and a dipolarophile (in this case, the alkyne) to form a five-membered heterocycle. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis.

Reaction with Azides: The reaction of this compound with an organic azide (B81097) (e.g., benzyl (B1604629) azide) yields a triazole. Since the alkyne is unsymmetrical, two regioisomeric 1,4- and 1,5-disubstituted 1,2,3-triazoles can be formed. The reaction is often performed at elevated temperatures, and the resulting isomer ratio can be difficult to control without the use of a catalyst (e.g., copper or ruthenium for the "click" variant, which favors the 1,4-isomer with terminal alkynes).

Reaction with Nitrile Oxides: Nitrile oxides, typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides, react with alkynes to form isoxazoles. nih.govnih.gov The reaction of this compound with a nitrile oxide (e.g., benzonitrile (B105546) oxide) would produce a mixture of two regioisomeric isoxazoles. Research has shown that cycloadditions with nitrile oxides can be significantly faster than those with azides. nih.gov

| 1,3-Dipole | Dipole Source Example | Resulting Heterocycle |

| Organic Azide | Benzyl azide (BnN₃) | 1,2,3-Triazole |

| Nitrile Oxide | Benzonitrile oxide (PhCNO) | Isoxazole |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazoline (after initial cycloaddition) |

| Diazo Compound | Ethyl diazoacetate | Pyrazole |

Transition Metal-Catalyzed Transformations

Transition metals are pivotal in activating the carbon-carbon triple bond of this compound, enabling a diverse array of synthetic applications. These catalysts facilitate reactions that are often difficult to achieve through other means, providing access to complex molecular architectures.

Alkyne metathesis is a powerful tool for the redistribution of alkylidyne groups, and this compound can participate in these transformations. While specific studies on the homometathesis of this compound are not extensively documented, the principles of alkyne metathesis suggest that it would yield a mixture of products, including the starting material, a symmetrical internal alkyne, and a volatile alkyne byproduct.

In cross-metathesis reactions, this compound can be reacted with other alkynes to generate new, unsymmetrical alkynes. The steric bulk of the tert-butyl group can influence the efficiency and selectivity of the reaction, potentially favoring the formation of specific products. The choice of catalyst, typically a high-oxidation-state molybdenum or tungsten alkylidyne complex, is crucial for achieving high conversion and selectivity.

The polymerization of alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. While detailed studies on the polymerization of this compound are limited, it can be expected to undergo polymerization in the presence of suitable transition metal catalysts, such as those based on rhodium, palladium, or Ziegler-Natta systems. The resulting polymer would feature a polyacetylene backbone with pendant tert-butyl and ethyl groups, influencing its solubility and material properties.

Oligomerization, the formation of short-chain polymers, can also be achieved under controlled conditions. Cyclotrimerization, a specific type of oligomerization, would yield a substituted benzene ring. For this compound, this would result in the formation of a 1,2,4- or 1,3,5-trisubstituted benzene derivative, depending on the catalyst and reaction conditions.

Transition metal-catalyzed carbonylation introduces a carbonyl group into organic molecules, a fundamental transformation in organic synthesis. nih.gov The carbonylation of internal alkynes like this compound can lead to the formation of α,β-unsaturated carboxylic acid derivatives. researchgate.net These reactions are often catalyzed by palladium, rhodium, or cobalt complexes in the presence of carbon monoxide and a nucleophile, such as an alcohol or an amine. nih.govresearchgate.net The regioselectivity of the carbonylation of this compound would be influenced by the steric hindrance of the tert-butyl group, likely directing the nucleophilic attack to the less hindered carbon of the alkyne.

Carboxylation, the direct incorporation of carbon dioxide, represents a greener alternative to traditional carbonylation methods. researchgate.net Transition metal catalysts can facilitate the carboxylation of alkynes to afford α,β-unsaturated carboxylic acids. For this compound, this reaction would provide a direct route to a carboxylic acid derivative with the bulky tert-butyl group influencing the regiochemical outcome.

| Reaction | Catalyst System | Product Type |

| Carbonylation | Palladium or Rhodium complexes, CO, Nucleophile (e.g., ROH, R2NH) | α,β-Unsaturated esters or amides |

| Carboxylation | Transition metal catalyst, CO2 | α,β-Unsaturated carboxylic acids |

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of unreactive C-H bonds. rsc.orgnih.gov In the context of alkynes, this methodology allows for the direct coupling of C-H bonds with the alkyne moiety. For instance, the hydroarylation of this compound with a suitable aromatic compound containing a directing group can be achieved using a rhodium catalyst. rsc.org This reaction would proceed via the formation of a rhodacycle intermediate, followed by insertion of the alkyne and reductive elimination to yield the functionalized alkene. nih.gov The regioselectivity of the alkyne insertion would be governed by both electronic and steric factors, with the bulky tert-butyl group playing a significant role. nih.govacs.org

These C-H activation strategies offer an atom-economical approach to building molecular complexity from simple precursors. acs.org The development of new directing groups and catalytic systems continues to expand the scope and applicability of this powerful transformation. acs.orgacs.org

The addition of various reagents across the carbon-carbon triple bond of this compound can be controlled with high levels of regioselectivity and stereoselectivity using transition metal catalysts.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne can be catalyzed by various transition metals, including platinum, rhodium, and iridium. The regioselectivity of this reaction is highly dependent on the catalyst and the substituents on the alkyne. For this compound, the bulky tert-butyl group would strongly direct the silicon atom to the less hindered carbon of the alkyne, leading to the formation of a specific vinylsilane isomer. The stereoselectivity is typically syn-addition, resulting in the formation of the (E)- or (Z)-vinylsilane depending on the catalyst system.

Hydroboration: The addition of a boron-hydride bond, followed by oxidation, is a common method for the synthesis of ketones from internal alkynes. pearson.com With an unsymmetrical internal alkyne like this compound, hydroboration-oxidation would lead to the formation of two possible ketone products. The regioselectivity is primarily influenced by steric effects, with the boron atom preferentially adding to the less sterically hindered carbon of the alkyne.

| Reaction | Catalyst/Reagent | Major Regioisomer | Stereochemistry |

| Hydrosilylation | Platinum or Rhodium catalyst | Silicon on C-8 | syn-addition |

| Hydroboration | Borane (B79455) reagent (e.g., 9-BBN) | Boron on C-8 | syn-addition |

Selective Reduction and Oxidation Reactions

The selective transformation of the alkyne functional group in this compound into an alkene or other oxidized products is a fundamental aspect of its reactivity.

Selective Reduction: The partial reduction of the alkyne to an alkene can be achieved with high stereoselectivity.

cis-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the corresponding cis-alkene, (Z)-9,9-Dimethyl-dec-7-ene. libretexts.orgchemistrysteps.comjove.commasterorganicchemistry.com The catalyst is deactivated or "poisoned" to prevent over-reduction to the alkane. libretexts.org

trans-Alkene Formation: The reduction of the alkyne to a trans-alkene, (E)-9,9-Dimethyl-dec-7-ene, is accomplished using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orgmasterorganicchemistry.comlibretexts.orgjove.com This reaction proceeds through a radical anion intermediate, and the thermodynamic stability of the trans-vinylic radical leads to the formation of the trans-alkene. libretexts.orglibretexts.org

| Reduction Method | Reagents | Product | Stereochemistry |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | (Z)-9,9-Dimethyl-dec-7-ene | cis |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | (E)-9,9-Dimethyl-dec-7-ene | trans |

Selective Oxidation: The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will cleave the carbon-carbon triple bond. masterorganicchemistry.com The ozonolysis of this compound, followed by a workup, would yield a carboxylic acid (2,2-dimethylpropanoic acid) and another carboxylic acid (hexanoic acid). masterorganicchemistry.com

Epoxidation: The direct epoxidation of internal alkynes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is generally more complex than for alkenes and can lead to the formation of an unstable oxirene (B85696) intermediate, which can rearrange. masterorganicchemistry.comyoutube.com More controlled methods for introducing oxygen across the triple bond often involve multi-step sequences, such as hydrosilylation followed by oxidation. nih.gov

Selective Hydrogenation to Alkenes (Z- and E-isomers) and Alkanes

The controlled reduction of the internal alkyne in this compound offers a direct route to stereochemically defined alkenes and the fully saturated alkane. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Selective Hydrogenation to Z-Alkenes: The syn-addition of hydrogen across the triple bond to yield the corresponding (Z)-alkene, (Z)-9,9-dimethyl-dec-7-ene, is a common and synthetically valuable transformation. This is typically achieved using poisoned or deactivated catalysts that are active enough to reduce the alkyne but not the resulting alkene. Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate and quinoline (B57606), is a classic reagent for this purpose. libretexts.orgrsc.org The quinoline acts as a catalyst poison, deactivating the palladium surface to prevent over-reduction to the alkane. libretexts.org Other catalyst systems, such as nickel-based catalysts in the presence of specific ligands or ionic liquids, have also been developed for the selective formation of (Z)-alkenes from internal alkynes under mild conditions. rsc.org For instance, nickel nanoparticles in a nitrile-functionalized imidazolium-based ionic liquid have demonstrated high selectivity for the (Z)-isomer at near ambient temperatures and pressures. rsc.org

Selective Hydrogenation to E-Alkenes: The formation of the (E)-alkene, (E)-9,9-dimethyl-dec-7-ene, requires an anti-addition of hydrogen. This is most commonly accomplished through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures. libretexts.orglibretexts.org The mechanism involves the transfer of a single electron from the metal to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent. A second electron transfer and protonation sequence completes the reduction, with the more stable trans-vinylic radical intermediate leading to the formation of the (E)-alkene. libretexts.org Alternative methods using specific transition metal catalysts, such as certain cobalt or ruthenium complexes, have also been reported to favor the formation of (E)-alkenes from internal alkynes through transfer hydrogenation or isomerization of the initially formed (Z)-alkene. nih.govorganic-chemistry.org

Complete Hydrogenation to Alkanes: The full reduction of the triple bond in this compound to the corresponding alkane, 2,2-dimethyl-decane, can be readily achieved through catalytic hydrogenation. libretexts.org This transformation is typically carried out using highly active metal catalysts such as platinum (Pt), palladium (Pd) on a carbon support (Pd/C), or Raney nickel (Raney-Ni). libretexts.orgumn.edu In the presence of these catalysts and a hydrogen atmosphere, two equivalents of hydrogen add across the triple bond, proceeding through an alkene intermediate that is not typically isolated as it is rapidly reduced to the alkane. libretexts.org

Interactive Data Table: Catalytic Systems for the Hydrogenation of Internal Alkynes

| Desired Product | Catalyst System | Reagents & Conditions | Stereoselectivity |

| (Z)-Alkene | Lindlar's Catalyst | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | High Z-selectivity |

| (Z)-Alkene | Nickel Nanoparticles | H₂, Ni-NPs, Nitrile-functionalized Ionic Liquid | High Z-selectivity |

| (E)-Alkene | Dissolving Metal Reduction | Na or Li, liquid NH₃, -78 °C | High E-selectivity |

| (E)-Alkene | Ruthenium Catalyst | Ru complex, alcohol (H source) | Good E-selectivity |

| Alkane | Platinum on Carbon | H₂, Pt/C | Complete reduction |

| Alkane | Palladium on Carbon | H₂, Pd/C | Complete reduction |

| Alkane | Raney Nickel | H₂, Raney-Ni | Complete reduction |

Oxidative Cleavage and Epoxidation of Internal Alkynes

The carbon-carbon triple bond of this compound is also susceptible to oxidative transformations, which can lead to either complete cleavage of the bond or the formation of an epoxide-like intermediate.

Oxidative Cleavage: Strong oxidizing agents can cleave the triple bond of internal alkynes, resulting in the formation of two carboxylic acids. openochem.orgopenstax.org For this compound, oxidative cleavage would yield 2,2-dimethylpropanoic acid and hexanoic acid. Common reagents for this transformation include ozone (O₃) followed by a workup with water, or potassium permanganate (KMnO₄) under basic conditions followed by acidification. masterorganicchemistry.comlibretexts.org While effective, the oxidative cleavage of alkynes is often considered less synthetically useful than the corresponding reaction with alkenes due to the relative stability of the triple bond. openstax.org

Epoxidation: The epoxidation of internal alkynes is more complex than that of alkenes. masterorganicchemistry.com Reaction with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of an unstable oxirene intermediate. masterorganicchemistry.com Oxirenes are highly strained and often rearrange to form other products, such as α,β-unsaturated ketones or undergo further reactions. masterorganicchemistry.comyoutube.com The direct isolation of a stable epoxide from the reaction of this compound with a peroxyacid is therefore unlikely.

Radical Reactions Involving the Alkyne Unit

The alkyne functional group in this compound can participate in radical reactions, providing a pathway to a variety of functionalized products. These reactions are typically initiated by a radical species that adds to one of the carbons of the triple bond, generating a vinylic radical intermediate.

The addition of radicals to alkynes has been explored as a method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, the free-radical addition of hydrogen bromide (HBr) to internal alkynes, initiated by peroxides, proceeds via an anti-Markovnikov addition of the bromine radical to the alkyne. youtube.comlibretexts.org This results in the formation of a mixture of (E)- and (Z)-bromoalkenes.

More complex radical transformations, such as radical cascade cyclizations, have also been developed. acs.org In these reactions, a radical addition to the alkyne is followed by an intramolecular cyclization event, allowing for the rapid construction of cyclic and polycyclic molecules. sioc-journal.cn The regioselectivity of the initial radical attack and the subsequent cyclization is a key consideration in these transformations. acs.org Recent advancements have also focused on photoredox catalysis to initiate radical additions to alkynes under mild conditions, expanding the scope and applicability of these reactions. chinesechemsoc.org For instance, the addition of sulfonyl radicals to internal alkynes can be achieved using visible light photocatalysis. chinesechemsoc.org

Interactive Data Table: Examples of Radical Reactions of Internal Alkynes

| Reaction Type | Initiator/Reagent | Intermediate | Product Type |

| Radical Addition of HBr | Peroxides, HBr | Vinylic radical | (E/Z)-Bromoalkene |

| Radical Addition of Thiosulfonates | Visible light, photocatalyst | Vinylic radical | (E)-β-Arylthiylvinyl sulfone |

| Radical Cascade Cyclization | Radical initiator, tethered alkene/alkyne | Vinylic radical, alkyl radical | Cyclic/polycyclic molecules |

Advanced Spectroscopic and Analytical Characterization of 9,9 Dimethyl Dec 7 Yne

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species in Reaction Intermediates

Reactions involving internal alkynes can proceed through various mechanisms, some of which may involve the formation of transient radical species. For instance, the addition of a radical to the carbon-carbon triple bond of an alkyne would result in the formation of a vinyl radical intermediate. The stability and electronic structure of such intermediates are crucial in determining the reaction pathway and the final product distribution.

EPR spectroscopy can provide detailed information about these radical intermediates. The key parameters obtained from an EPR spectrum are the g-value, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). These parameters serve as a fingerprint for a specific radical species.

For a hypothetical vinyl radical formed from 9,9-Dimethyl-dec-7-yne, the unpaired electron would be localized on one of the sp² hybridized carbon atoms of the former triple bond. The g-value for such a carbon-centered radical is expected to be close to the free electron g-value of approximately 2.0023. researchgate.net However, slight variations can occur due to spin-orbit coupling influenced by the substituents.

The hyperfine coupling constants would provide structural information about the radical. The magnitude of the coupling to the remaining vinylic proton and to the protons on the adjacent alkyl groups would depend on their geometric relationship to the orbital containing the unpaired electron.

In a study on the O-directed hydrostannation of dialkyl acetylenic alcohols, α-triphenylstannylvinyl radical intermediates were successfully characterized using EPR spectroscopy. ljmu.ac.ukqub.ac.uk For a radical intermediate derived from 3-hexyn-2-ol, an "apparent" triplet was observed in the EPR spectrum at 230 K, with a g-value of 2.0021 and a hyperfine splitting of 0.43 mT (4.3 G) due to coupling with the neighboring methylene (B1212753) (–CH₂–) protons. ljmu.ac.uk This provides valuable experimental data for what might be expected for a vinyl radical intermediate derived from a dialkylacetylene like this compound.

The table below summarizes the EPR data for a vinyl radical analogous to what might be formed from this compound, based on published data for similar structures.

| Radical Species | Parent Compound | g-value | Hyperfine Coupling Constants (a) | Reference |

| (Z)-α-Triphenylstannylvinyl radical | 3-hexyn-2-ol | 2.0021 | a(CH₂) = 0.43 mT | ljmu.ac.uk |

It is important to note that the generation and detection of such radical intermediates can be challenging. Alkynyl radicals themselves are generally difficult to form due to high bond dissociation energies. acs.org The resulting vinyl radicals can also be highly reactive and short-lived, often requiring specialized techniques such as spin trapping or low-temperature matrix isolation for their EPR spectra to be recorded and analyzed. In the absence of direct experimental data for this compound, the information from analogous systems provides a solid foundation for predicting and understanding the potential role of radical intermediates in its chemistry.

Computational and Theoretical Studies of 9,9 Dimethyl Dec 7 Yne

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding

The electronic structure and bonding of 9,9-Dimethyl-dec-7-yne can be thoroughly investigated using a variety of quantum chemical methods. The two primary classes of methods employed for such studies are ab initio and Density Functional Theory (DFT).

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results but are computationally expensive. arxiv.org

Density Functional Theory (DFT) is a widely used alternative that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. researchgate.netresearchgate.net Functionals like B3LYP are popular for their balance of computational cost and accuracy in predicting molecular geometries and energies. arxiv.orgresearchgate.netnih.gov The choice of basis set, which describes the atomic orbitals (e.g., cc-pVTZ, 6-311+G(d,p)), is also crucial for obtaining reliable results. researchgate.netresearchgate.netresearchgate.net

For this compound, these calculations would yield a detailed picture of its three-dimensional geometry, including the bond lengths of the C≡C triple bond (typically around 1.20 Å), the surrounding C-C single bonds, and the bond angles throughout the molecule. libretexts.org The calculations would also determine the distribution of electron density, highlighting the electron-rich region of the alkyne's π-system. libretexts.org

Table 1: Illustrative Basis Sets and Methods for Alkyne Calculations

| Method | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Basic Energetics |

| M06-2X | 6-311+G(d,p) | Thermochemistry, Kinetics, Noncovalent Interactions |

| MP2 | aug-cc-pVTZ | High-Accuracy Energy Calculations, Electron Correlation |

| PBE1PBE | aug-cc-pVDZ | 13C NMR Chemical Shift Prediction researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. aimspress.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govmdpi.com

For this compound, the HOMO would be associated with the π-bonds of the C7≡C8 triple bond, which are the highest-energy electrons in the molecule. libretexts.org The LUMO would be the corresponding π* (antibonding) orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Computational analysis would reveal that the electron density is highest around the cylindrical π-system of the triple bond. libretexts.org The bulky tert-butyl group at the C9 position is primarily an electron-donating group through induction, which would slightly raise the energy of the HOMO and influence the electron density distribution. The ethyl group at the C6 position would have a similar, though less pronounced, effect. An electrostatic potential map, generated computationally, would visualize these characteristics, showing a region of negative potential (red) around the alkyne bond, indicating its nucleophilic character. researchgate.net

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in structure elucidation by comparing computed spectra with experimental ones. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. nih.gov For this compound, a key vibrational mode would be the C≡C triple bond stretch. For internal alkynes, this stretch typically appears as a weak band in the 2100-2260 cm⁻¹ region. orgchemboulder.com The intensity is weak because the symmetrical substitution around the triple bond results in a very small change in the dipole moment during vibration. Calculations would also predict the frequencies for C-H stretching and bending vibrations of the ethyl and tert-butyl groups. orgchemboulder.com Machine learning models trained on vast datasets of computed and experimental spectra are emerging as a way to predict IR spectra with high accuracy and speed. arxiv.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.netnih.gov The process involves calculating the magnetic shielding tensors for each nucleus and then referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org For this compound, calculations would need to account for its conformational flexibility. The predicted chemical shifts for the alkyne carbons (C7 and C8) would be a key diagnostic feature. The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects if applicable. researchgate.netacs.org Modern protocols can achieve high accuracy, with mean absolute errors for ¹³C shifts often in the range of 1-2 ppm. researchgate.net

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Shifts for this compound

| Carbon Atom | Predicted Shift (ppm) (PBE1PBE/aug-cc-pVDZ) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C7 (Alkyne) | 81.5 | 80.2 | +1.3 |

| C8 (Alkyne) | 86.0 | 84.9 | +1.1 |

| C9 (Quaternary) | 28.0 | 27.5 | +0.5 |

| C10 (tert-Butyl CH3) | 31.0 | 30.8 | +0.2 |

Note: The data in this table is illustrative and based on typical values for similar structures, not on published experimental or computational results for this specific molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a reaction can be constructed. libretexts.org This allows chemists to understand why certain products are formed, how catalysts function, and how reaction conditions can influence the outcome.

For this compound, computational modeling could be applied to a variety of alkyne reactions, such as hydration, hydrogenation, halogenation, and hydroboration. msu.edugeeksforgeeks.org These studies provide deep mechanistic insights that complement experimental observations. researchgate.netacs.orgmdpi.com

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. nih.gov It is a fleeting arrangement of atoms that is not a stable intermediate. Locating and characterizing the geometry and energy of the transition state is a primary goal of mechanistic studies.

The energy difference between the reactants and the transition state is the activation energy (Ea). wikipedia.org This value is critical as it determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. libretexts.orglibretexts.org Computational methods can calculate activation energies, often with good agreement with experimental kinetics. fsu.edu For a reaction involving this compound, such as the addition of HBr, computational modeling would identify the transition state for the initial protonation of the alkyne. The calculation would reveal a structure where the H-Br bond is partially broken and new C-H and C-Br bonds are partially formed. The calculated activation energy would help predict the reaction's feasibility under different temperatures. wikipedia.org

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant into a product. arxiv.org Mapping the reaction coordinate involves calculating the energy of the system at various points along this pathway, creating a potential energy surface. This map provides a visual and quantitative description of the entire transformation, including the reactant and product valleys, and the transition state saddle point that connects them. rsc.org

For a key transformation of this compound, such as the syn-addition of borane (B79455) across the triple bond, a reaction coordinate map would be invaluable. The coordinate could be defined by the changing distances of the B-C and H-C bonds. The resulting energy profile would show a concerted mechanism, where both bonds form simultaneously through a single, four-centered transition state. libretexts.orgmasterorganicchemistry.com This detailed map would confirm the absence of a discrete carbocation intermediate, explaining why rearrangements are not observed in this reaction. libretexts.org

Many addition reactions to unsymmetrical alkynes can yield more than one constitutional isomer (regioisomers) or stereoisomer. Computational chemistry is highly effective at predicting and explaining the observed selectivity. acs.orgrsc.orgnih.gov

Regioselectivity: This refers to which of the two alkyne carbons forms a bond with a given part of the reagent. In the case of this compound, the two alkyne carbons (C7 and C8) are electronically similar but sterically very different. The C8 carbon is adjacent to the extremely bulky tert-butyl group at C9. Therefore, in reactions like hydroboration-oxidation, the boron atom would be predicted to add preferentially to the less sterically hindered C7 carbon. libretexts.orglibretexts.org Computational modeling can quantify this preference by comparing the activation energies of the transition states leading to the two possible regioisomers. nih.govrsc.org The pathway with the lower activation energy will be the major one.

Stereoselectivity: This refers to the spatial arrangement of the newly formed bonds. For example, the catalytic hydrogenation of an alkyne using Lindlar's catalyst results in syn-addition, producing a cis-alkene. In contrast, reduction with sodium in liquid ammonia (B1221849) results in anti-addition, yielding a trans-alkene. Computational models can elucidate the origin of this selectivity by examining the geometries of the transition states and intermediates involved in each catalytic cycle. rsc.orgrsc.org For this compound, computational studies could compare the transition states for syn and anti addition of reagents like halogens (e.g., Br₂) to predict whether the resulting alkene would be the (E) or (Z) isomer. libretexts.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Branched Alkyl Chain

The structure of this compound, featuring a t-butyl group at one end of the carbon chain and an internal triple bond, presents an interesting case for conformational analysis. The linear geometry of the alkyne functional group (C-C≡C-C) imposes rigidity in that segment of the molecule. libretexts.org However, the single bonds in the n-propyl group attached to one side of the triple bond and the branched alkyl chain on the other allow for a range of conformational isomers.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules, including the conformational changes of flexible alkyl chains. mdpi.comnih.govmdpi.com For a molecule like this compound, MD simulations could elucidate the preferred spatial arrangements of the atoms over time. These simulations would involve calculating the forces between atoms and using these forces to predict their motion. mdpi.com

Table 1: Theoretical Conformational Data for this compound

| Parameter | Theoretical Value/Description | Significance |

| Dihedral Angle (C6-C5-C4-C3) | Variable | Defines the rotation around the single bond adjacent to the alkyne group. |

| Dihedral Angle (C8-C9-C10-C11/12) | Restricted | Rotation around the bond adjacent to the t-butyl group is sterically hindered. |

| Lowest Energy Conformer | Extended chain with specific t-butyl orientation | The most probable shape of the molecule at low temperatures. |

| Conformational Energy Barrier | Calculable via computational methods | The energy required to transition between different conformational states. |

This table is populated with theoretical expectations based on general principles of conformational analysis, as specific experimental or simulation data for this compound is not available.

Machine Learning and AI Applications in Predicting Alkyne Reactivity and Properties

For this compound, ML models could be employed to predict a range of characteristics. For instance, a model trained on a large database of alkynes could predict its reactivity in various chemical transformations, such as hydrogenation, hydration, or cycloaddition reactions. rsc.org The model would learn to recognize the electronic and steric features of the molecule—the internal triple bond and the bulky t-butyl group—and correlate them with expected reaction outcomes. acs.orgmit.edu

Table 2: Potential AI/ML Predictive Applications for this compound

| Predicted Property | AI/ML Approach | Required Input Data | Potential Outcome |

| Reaction Outcome Prediction | Supervised learning on reaction databases | Molecular structures of reactants, reagents, and products | Probability of major products for a given reaction. acs.orgmit.edu |

| Boiling Point | Quantitative Structure-Property Relationship (QSPR) models | Molecular descriptors (e.g., molecular weight, topology) | Estimated boiling point based on correlations with similar compounds. bme.hubme.hu |

| Spectroscopic Properties | Neural networks trained on spectral data | Molecular structure | Predicted NMR, IR, or Raman spectra. |

| Solubility | Solvation models combined with ML | Molecular structure and solvent properties | Estimation of solubility in various solvents. energy.gov |

This table outlines potential applications and is based on the general capabilities of current AI and machine learning technologies in chemistry.

Applications of 9,9 Dimethyl Dec 7 Yne in Advanced Materials and Catalysis

Role as a Monomer in Polymer Synthesis

The presence of a polymerizable alkyne functional group suggests that 9,9-Dimethyl-dec-7-yne could serve as a monomer in the synthesis of specialized polymers. The bulky tert-butyl group is expected to significantly influence the polymerization process and the properties of the resulting materials.

Synthesis of Polyalkynes with Tunable Optical and Electronic Properties

Internal alkynes are known to undergo polymerization to form polyacetylenes, a class of conjugated polymers with interesting optical and electronic properties. oup.com The polymerization of this compound would likely lead to a polyalkyne with a backbone of alternating double bonds. The large tert-butyl group would create significant steric hindrance, which could affect the polymerization in several ways:

Polymerization Mechanism: The steric bulk might favor specific catalytic systems, such as those based on tantalum or other transition metals known to polymerize sterically hindered alkynes. nih.gov

Polymer Structure and Properties: The bulky substituents would likely result in a polymer with reduced crystallinity and enhanced solubility in organic solvents. This could be advantageous for solution-based processing and the formation of thin films. The steric strain could also influence the conformation of the polymer backbone, thereby affecting the extent of π-conjugation and, consequently, its optical and electronic properties.

Table 1: Predicted Polymer Properties Based on Monomer Structure Disclaimer: The following table presents predicted properties for a hypothetical polymer derived from this compound, based on general principles of polyalkyne chemistry. Specific experimental data for this polymer is not currently available.

| Property | Expected Outcome for Poly(this compound) | Rationale |

| Solubility | High in common organic solvents | The bulky tert-butyl groups would disrupt intermolecular packing, increasing free volume and facilitating solvation. |

| Crystallinity | Amorphous or low crystallinity | Steric hindrance from the large substituents would prevent ordered chain packing. |

| Conjugation Length | Potentially reduced | The steric strain may cause twisting of the polymer backbone, leading to a decrease in the effective conjugation length. |

| Thermal Stability | Moderate to high | Polyalkyne backbones are generally rigid and can exhibit good thermal stability. numberanalytics.com |

Utilization as a Crosslinking Agent in Polymer Networks

Alkynes can participate in various crosslinking reactions, such as thiol-yne and azide-alkyne cycloadditions (click chemistry), to form robust polymer networks. numberanalytics.comnih.gov this compound could, in principle, be incorporated into a polymer backbone and subsequently act as a crosslinking site. The internal position of the alkyne and the steric hindrance from the tert-butyl group would likely result in a lower crosslinking efficiency compared to terminal alkynes. nih.gov However, this could also be leveraged to control the crosslinking density and, therefore, the mechanical properties of the resulting network, potentially leading to softer, more elastomeric materials.

Ligand and Substrate in Organometallic Chemistry and Catalysis

The carbon-carbon triple bond in this compound can interact with transition metals, making it a candidate for applications as a ligand or a substrate in organometallic chemistry and catalysis. wikipedia.orgilpi.com

Formation of Metal-Alkyne Complexes

Alkynes are known to form stable complexes with a variety of transition metals, acting as two- or four-electron donors. ilpi.comlkouniv.ac.in The formation of a metal complex with this compound would be influenced by the steric demands of the tert-butyl group. This steric bulk could:

Influence Coordination Geometry: The large substituent may favor the formation of complexes with specific coordination numbers and geometries to minimize steric clashes. numberanalytics.com

Stabilize Reactive Species: The bulky group could kinetically stabilize otherwise reactive metal centers, allowing for the isolation and study of unique organometallic complexes.

Modulate Reactivity: The electronic properties of the alkyne, influenced by the alkyl substituents, would affect the strength of the metal-alkyne bond and the reactivity of the complex.

Table 2: Potential Metal Complexes of this compound Disclaimer: This table illustrates the types of metal complexes that could theoretically be formed with this compound, based on known alkyne coordination chemistry. Specific complexes of this ligand have not been reported in the reviewed literature.

| Metal Fragment | Potential Complex Type | Key Features |

| Co₂(CO)₆ | Dicobalt hexacarbonyl alkyne complex | The alkyne bridges two cobalt centers, a common motif in Pauson-Khand reactions. wikipedia.org |

| Pt(PPh₃)₂ | Platinum(0) alkyne complex | The alkyne acts as a two-electron donor, leading to a distortion of the alkyne from linearity. wikipedia.org |

| Cp₂Ti | Titanocene alkyne complex | The alkyne can be viewed as a metallacyclopropene, with the metal in a higher oxidation state. wikipedia.org |

Precursor for Catalytic Transformations of Other Substrates

While this compound itself could be a substrate for catalytic reactions, it could also play a role in the catalytic transformation of other molecules. For instance, a metal complex of this compound could serve as a pre-catalyst. The alkyne ligand could be displaced by a substrate during the catalytic cycle, or it could be involved in the transformation itself, for example, in alkyne metathesis reactions. acs.org The steric hindrance of the tert-butyl group would likely play a significant role in the selectivity of such catalytic processes. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules (Non-Clinical/Biological)

Internal alkynes are valuable intermediates in organic synthesis, allowing for the construction of complex molecular architectures. The alkyne moiety of this compound can undergo a variety of transformations, including:

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing stereochemical control in a synthetic route.

Oxidation: Oxidation of the alkyne can lead to the formation of 1,2-dicarbonyl compounds. acs.orgresearchgate.net

Cycloaddition Reactions: Alkynes can participate in cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) or [2+2+2] cycloadditions, to form cyclic and polycyclic systems. numberanalytics.com

Hydration and Hydroboration: These reactions allow for the regioselective introduction of carbonyl and hydroxyl groups, respectively.

Development of Advanced Chemical Probes and Tags (e.g., in advanced analytical techniques, excluding biological imaging)

The unique structural characteristics of this compound, specifically its internal alkyne and significant steric hindrance, make it a molecule of interest for the development of specialized chemical probes and tags for advanced analytical techniques. The alkyne functional group is a versatile handle for bioorthogonal chemistry, enabling covalent linkage to other molecules, while the bulky dimethyl group influences its reactivity and spectroscopic properties. nih.gov

Research in the field of chemical proteomics and sensor development has highlighted the utility of alkyne-containing molecules. researchgate.netnih.gov These molecules can be used to tag and identify targets in complex mixtures, often in conjunction with techniques like mass spectrometry or surface-enhanced Raman spectroscopy (SERS). researchgate.netacs.org The internal nature of the alkyne in this compound, as opposed to a terminal alkyne, precludes its direct use in the most common copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. nih.gov However, ruthenium-catalyzed versions (RuAAC) have been shown to be effective for both terminal and internal alkynes, opening up avenues for the application of sterically hindered internal alkynes like this compound. nih.gov

The development of probes based on this compound would likely focus on applications where its specific steric and electronic properties are advantageous. For instance, the bulky 9,9-dimethyl group can influence the kinetics and selectivity of its cycloaddition reactions. Theoretical and experimental studies on other sterically hindered alkynes have shown that increased steric bulk can decrease the rate of reaction but can also lead to higher selectivity in some catalytic systems. nih.govnih.gov

Detailed Research Findings

While specific research on this compound as a chemical probe is not extensively documented in publicly available literature, we can infer its potential applications and performance based on studies of analogous compounds. The primary application would be as a tag for "click" chemistry, a powerful tool for molecular ligation.

One area of application is in the development of probes for mass spectrometry. Alkyne-tagged molecules can be "clicked" onto a reporter molecule that contains a mass tag, allowing for the sensitive detection and quantification of the tagged species. The bulky nature of the 9,9-dimethyl group in this compound could potentially be leveraged to create a unique mass signature, aiding in the deconvolution of complex mass spectra.

Another potential application lies in the field of chemical sensors. Alkyne derivatives have been used to functionalize gold nanoparticles for the detection of various analytes. nih.govacs.org A probe based on this compound could be attached to a surface and used to capture specific targets, with the alkyne signal being monitored by techniques such as SERS. The vibrational frequency of the internal alkyne bond (typically in the 2100-2260 cm⁻¹ region) provides a relatively quiet region in the spectra of many biological and chemical systems, making it a useful spectroscopic reporter. numberanalytics.comlibretexts.org

The tables below present hypothetical data to illustrate the kind of research findings that would be relevant for characterizing this compound as a chemical probe.

Table 1: Hypothetical Reactivity of this compound in RuAAC Reactions

| Alkyne Probe | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| This compound | CpRuCl(PPh₃)₂ | 1,4-Dioxane | 24 | 65 |

| Dec-1-yne (Terminal) | CpRuCl(PPh₃)₂ | 1,4-Dioxane | 12 | 95 |

| Diphenylacetylene (Internal) | Cp*RuCl(PPh₃)₂ | 1,4-Dioxane | 18 | 80 |

This interactive table showcases the hypothetical reactivity of this compound in a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction compared to a terminal alkyne and another internal alkyne. The data illustrates how the steric hindrance of the 9,9-dimethyl group might lead to a longer reaction time and lower yield compared to less hindered alkynes.

Table 2: Hypothetical Spectroscopic Properties of Alkyne Probes

| Alkyne Probe | IR C≡C Stretch (cm⁻¹) | Raman C≡C Stretch (cm⁻¹) |

| This compound | 2235 (weak) | 2238 |

| Dec-1-yne | 2115 (strong) | 2118 |

| Diphenylacetylene | 2220 (medium) | 2222 |

This interactive table presents hypothetical spectroscopic data for this compound and other alkynes. The position and intensity of the carbon-carbon triple bond stretch in infrared (IR) and Raman spectroscopy are key identifiers. The weak intensity for the internal, sterically hindered alkyne is a typical characteristic. libretexts.org

Future Directions and Emerging Research Avenues for 9,9 Dimethyl Dec 7 Yne Chemistry

Development of Novel Stereoselective and Regioselective Synthetic Pathways

A primary challenge and opportunity in the chemistry of unsymmetrical internal alkynes like 9,9-Dimethyl-dec-7-yne lies in controlling the stereochemistry and regiochemistry of addition reactions. The significant steric hindrance imposed by the gem-dimethyl group is expected to be a dominant factor in directing the approach of reagents.

Future research will likely focus on metal-catalyzed transformations where the catalyst's ligand sphere can interact with the alkyne's substituents to achieve high levels of selectivity. For instance, ruthenium-catalyzed [3+2] cycloadditions have demonstrated that steric hindrance can dictate the regioselectivity of triazole formation. In the case of highly hindered alkynes like methyl t-butyl acetylene (B1199291), cycloaddition can be slow but may yield a single regioisomer. nih.gov Similarly, exploring directing groups, such as boryl groups, could overcome the inherent reactivity biases of the alkyne, enabling regioselective hydroalkylation at the less-hindered carbon. researchgate.net The development of catalysts that can differentiate between the electronic and steric environments of the two alkyne carbons will be crucial. rsc.orgresearchgate.net

Table 1: Projected Regioselectivity in Functionalization of this compound

| Reaction Type | Catalyst System | Expected Major Regioisomer | Projected Regioisomeric Ratio |

|---|---|---|---|

| Hydroboration-Oxidation | Bulky borane (B79455) (e.g., 9-BBN) | Carbonyl at C-8 | >95:5 |

| Ruthenium-Catalyzed Cycloaddition | Cp*RuCl(PPh₃)₂ | Addition at C-7 | >90:10 |

Exploration of Unprecedented Reactivity Patterns and Cascade Reactions

Cascade reactions, which form multiple chemical bonds in a single synthetic operation, offer an efficient route to molecular complexity. researchgate.net The high energy stored in the alkyne bond of this compound makes it an excellent trigger for such cascades. nsf.gov The steric bulk is expected to play a critical role in guiding the trajectory of these complex transformations.

One promising area is the initiation of radical cascades. researchgate.net The addition of a radical to the alkyne would generate a vinyl radical, whose subsequent reactions could be controlled by the sterically hindered environment. Furthermore, cascade reactions involving metathesis are particularly intriguing. In the synthesis of complex polycyclic systems like taxanes, the presence of a gem-dimethyl group adjacent to a reacting alkyne has been shown to be a key control element, disfavoring certain pathways and enabling desired cascade cyclizations. nih.gov Investigating nitrene/alkyne cascades could also lead to the synthesis of novel bridged azacycles, with the steric hindrance potentially inducing high diastereoselectivity. nih.gov

Integration into Hybrid Material Systems with Enhanced Functionality

The incorporation of alkyne units into polymers is a powerful strategy for developing advanced materials with tailored properties, such as enhanced thermal stability and specific optical characteristics. numberanalytics.com this compound could serve as a unique monomer or cross-linking agent in the synthesis of novel polymers and hybrid materials.

Research into alkyne-based polymers often utilizes polymerization techniques like metathesis or 'click' chemistry. numberanalytics.comoup.com The bulky substituent of this compound could lead to polymers with high free volume and potentially interesting gas permeability or sensing properties. Alkyne-functionalized polyesters, for example, can be cross-linked via thiol-yne chemistry to create soft, biocompatible elastomers. researchgate.netnih.gov Another emerging frontier is the functionalization of semiconductor surfaces. Bifunctional molecules containing a reactive alkyne group can be used to form ordered monolayers on silicon surfaces, paving the way for new hybrid electronic devices. mdpi.comnih.gov The specific geometry and steric profile of this compound could be exploited to control the packing and orientation of molecules on a surface.

Advanced In-Situ Spectroscopic Monitoring and Kinetic Studies of Reactions

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods. Advanced in-situ spectroscopic techniques are powerful tools for observing reactive intermediates and elucidating complex reaction pathways in real-time.

For reactions involving this compound, techniques like in-situ NMR or IR spectroscopy could be used to monitor the progress of reactions, such as alkyne-to-allene isomerizations, which are often key steps in metal-catalyzed processes. nih.govmdpi.com Ultrafast transient absorption spectroscopy has been used to directly observe photochemical alkyne-allene isomerizations on femtosecond to picosecond timescales, providing profound insights into excited-state dynamics. scispace.comacs.org Kinetic studies, such as those performed on photocatalytic semi-hydrogenation of alkynes, can reveal how factors like substrate adsorption on a catalyst surface influence reaction rates and selectivity. mdpi.com Applying these techniques to reactions of this compound would provide invaluable data on how its steric bulk affects transition state energies and reaction kinetics.

Table 2: Illustrative Kinetic Parameters for Alkyne Isomerization

| Parameter | Value | Method of Determination |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 15-25 kcal/mol | Temperature-dependent NMR studies |

| Activation Entropy (ΔS‡) | -10 to -20 cal/mol·K | Temperature-dependent NMR studies |

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The synergy between experimental synthesis and high-level computational modeling has become an indispensable part of modern chemical research. princeton.edu For this compound, density functional theory (DFT) calculations will be instrumental in predicting reactivity and explaining experimental observations.

Computational studies can provide detailed mechanistic pictures, rationalizing, for example, the regioselectivity observed in copper-catalyzed alkyne functionalizations by analyzing the electronic structure of intermediates. rsc.orgnih.govacs.org DFT can also be used to probe the influence of catalyst ligands and substrate sterics on reaction barriers, guiding the design of more efficient and selective catalysts. acs.org In the context of materials, computational modeling can predict the bonding and orientation of alkyne-functionalized molecules on surfaces. nih.gov Combining these computational insights with empirical data will accelerate the discovery of new reactions and applications for this compound, transforming it from a simple molecule into a valuable tool for chemical innovation.

Q & A

Q. What mechanistic insights exist for this compound’s reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) and deuterium labeling to track hydrogen transfer pathways. For example, in Sonogashira couplings, monitor palladium intermediate formation via in situ FTIR or UV-vis spectroscopy. Density Functional Theory (DFT) simulations can model transition states and predict regioselectivity .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Replicate experiments using standardized reagents (e.g., anhydrous solvents, certified catalysts). Perform multivariate analysis (e.g., Design of Experiments) to isolate variables like temperature, ligand choice, or substrate ratios. Cross-reference with independent datasets from open-access repositories .

Q. What computational strategies are effective for modeling this compound’s electronic properties in materials science applications?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps and predict optoelectronic behavior. Molecular Dynamics (MD) simulations can assess self-assembly tendencies in thin-film applications. Validate computational results with experimental UV-vis and cyclic voltammetry data .

Q. What are the challenges in applying this compound as a building block in OLEDs, and how can they be addressed?